

# Head-to-Head Comparison: Momelotinib vs. Standard-of-Care in Myelofibrosis

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Compound of Interest		
Compound Name:	MOME	
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This guide provides a detailed, data-driven comparison of **Mome**lotinib (**MOME**), a novel JAK1/JAK2 and ACVR1 inhibitor, with Danazol, a standard-of-care synthetic steroid compound, for the treatment of symptomatic and anemic patients with myelofibrosis. The data presented is primarily derived from the pivotal Phase 3 **MOME**NTUM clinical trial, which directly compared the efficacy and safety of these two agents.

Myelofibrosis is a rare bone marrow cancer characterized by the formation of scar tissue in the bone marrow, leading to severe anemia, debilitating symptoms, and an enlarged spleen (splenomegaly). A key challenge in its management is addressing anemia, which is often exacerbated by traditional JAK inhibitors. **Mome**lotinib's unique mechanism of action, which includes the inhibition of ACVR1, a key regulator of iron metabolism, offers a potential advantage in this patient population.

#### **Quantitative Data Summary**

The following tables summarize the key efficacy endpoints from the **MOME**NTUM study, a randomized, double-blind trial comparing **Mome**lotinib to Danazol in myelofibrosis patients previously treated with a JAK inhibitor.[1]

Table 1: Primary and Key Secondary Efficacy Endpoints at Week 24



Endpoint	Momelotinib (n=130)	Danazol (n=65)	Odds Ratio (95% CI)	p-value
Primary Endpoint: Myelofibrosis Symptom Score (MFSAF) Response Rate	25%	9%	3.9 (1.4-11.0)	0.0095
Key Secondary Endpoint: Transfusion Independence Rate	31%	20%	-	<0.0001 (non-inferiority)
Key Secondary Endpoint: Spleen Volume Reduction ≥35%	23%	3%	9.9 (2.1-47.9)	0.0011

Data sourced from the **MOME**NTUM Phase 3 trial. Symptom response was defined as a ≥50% reduction in the Myelofibrosis Symptom Assessment Form (MFSAF) Total Symptom Score (TSS).

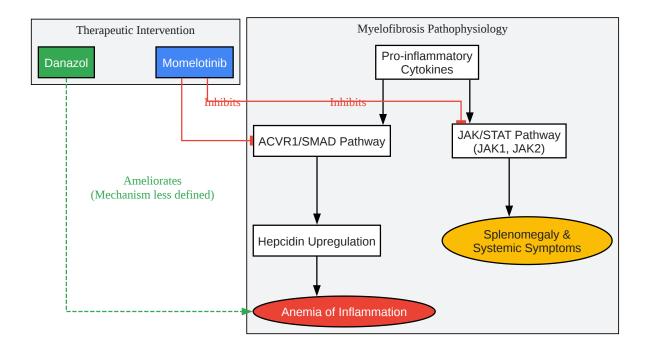
Table 2: Hematological Parameters at Week 24

Parameter	Momelotinib	Danazol
Mean Hemoglobin Change from Baseline (g/dL)	+0.8	-0.1
Patients with ≥2 g/dL Hemoglobin Improvement	35%	17%

## **Mechanism of Action Signaling Pathway**



**Mome**lotinib exerts its therapeutic effects through a dual mechanism targeting both the drivers of myelofibrosis and the underlying cause of anemia. It inhibits JAK1 and JAK2 to reduce splenomegaly and systemic symptoms, and it inhibits ACVR1 to restore normal iron metabolism and improve red blood cell production. Danazol is a synthetic androgen with mild anabolic properties that is thought to improve anemia through mechanisms that are not fully elucidated but may involve stimulating erythropoiesis.



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Caption: Mechanism of action of Momelotinib vs. Danazol in myelofibrosis.

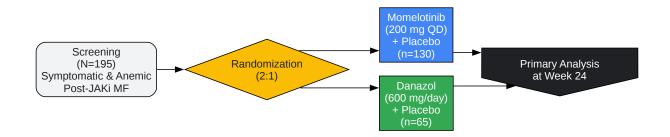
## **Experimental Protocols**

**MOME**NTUM Phase 3 Trial Design



The **MOME**NTUM study was a global, randomized, double-blind Phase 3 trial in patients with symptomatic (MFSAF TSS ≥10) and anemic (Hemoglobin <10 g/dL) myelofibrosis who had previously been treated with an approved JAK inhibitor.

- Patient Population: 195 patients were randomized in a 2:1 ratio.
- Intervention Arm: Momelotinib (200 mg once daily) plus placebo for Danazol.
- Standard-of-Care Comparator Arm: Danazol (300 mg twice daily) plus placebo for Momelotinib.
- Duration: The primary analysis was conducted after 24 weeks of treatment.
- Primary Endpoint Assessment: The primary endpoint was the proportion of patients with a
  ≥50% reduction in the MFSAF Total Symptom Score. The MFSAF is a validated patientreported outcome tool where patients rate the severity of seven key symptoms (fatigue,
  concentration, early satiety, inactivity, night sweats, bone pain, and itching) on a scale from 0
  (absent) to 10 (worst imaginable).



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Caption: Workflow of the **MOME**NTUM Phase 3 clinical trial.

#### Conclusion

In a head-to-head comparison against the standard-of-care agent Danazol, **Mome**lotinib demonstrated statistically significant and clinically meaningful improvements in symptoms,



spleen size, and anemia in patients with myelofibrosis who had previously received JAK inhibitor therapy.[1] The trial met its primary endpoint of superior symptom reduction and also showed significant benefits in key secondary endpoints, including spleen response and transfusion independence. These data suggest that **Mome**lotinib's unique dual mechanism of action on JAK1/2 and ACVR1 represents a significant advancement in the treatment of this complex hematological malignancy, particularly for patients burdened by anemia.

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### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
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